molecular formula C25H24N2O5 B11650808 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide

Cat. No.: B11650808
M. Wt: 432.5 g/mol
InChI Key: DNIYBCMJCRLMJZ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide, with the chemical formula C30H20N2O4, is an intriguing compound. It belongs to the class of alpha amino acid amides . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve sequential reactions. While I don’t have specific details on the exact synthetic pathway, it typically starts with commercially available starting materials.

Industrial Production:: Industrial production methods may vary, but they likely employ efficient and scalable processes to synthesize this compound.

Chemical Reactions Analysis

Types of Reactions:: N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to an oxo compound.

Scientific Research Applications

This compound finds applications in:

  • Chemistry : As a building block for more complex molecules.
  • Biology : Studying its interactions with biological systems.
  • Medicine : Investigating potential therapeutic effects.
  • Industry : Developing novel materials or catalysts.

Mechanism of Action

The precise mechanism by which N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related benzamide derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.

Remember that this compound’s potential lies in its versatility and applications across various scientific domains

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide

InChI

InChI=1S/C25H24N2O5/c1-4-30-18-12-17(13-19(15-18)31-5-2)24(28)26-21-14-16(10-11-22(21)29-3)25-27-20-8-6-7-9-23(20)32-25/h6-15H,4-5H2,1-3H3,(H,26,28)

InChI Key

DNIYBCMJCRLMJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OCC

Origin of Product

United States

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